1-Butanone, 1-(3-hydroxy-4-(methylamino)phenyl)-
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Overview
Description
1-Butanone, 1-(3-hydroxy-4-(methylamino)phenyl)- is an organic compound that belongs to the class of ketones It is characterized by the presence of a butanone group attached to a phenyl ring, which is further substituted with a hydroxy group and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 1-(3-hydroxy-4-(methylamino)phenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxy-4-(methylamino)benzaldehyde with butanone in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of an acid or base catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Common industrial methods may also include purification steps such as distillation or recrystallization to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
1-Butanone, 1-(3-hydroxy-4-(methylamino)phenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(3-hydroxy-4-(methylamino)phenyl)-butan-2-one or 1-(3-hydroxy-4-(methylamino)phenyl)-butanoic acid.
Reduction: Formation of 1-(3-hydroxy-4-(methylamino)phenyl)-butanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Butanone, 1-(3-hydroxy-4-(methylamino)phenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butanone, 1-(3-hydroxy-4-(methylamino)phenyl)- involves its interaction with specific molecular targets and pathways. The hydroxy and methylamino groups play a crucial role in its binding to enzymes or receptors, leading to various biochemical effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1-butanone: Similar structure but lacks the hydroxy and methylamino groups.
3-Hydroxy-4-phenylbutan-2-one: Similar structure but lacks the methylamino group.
Uniqueness
1-Butanone, 1-(3-hydroxy-4-(methylamino)phenyl)- is unique due to the presence of both hydroxy and methylamino groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
123172-48-5 |
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Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
1-[3-hydroxy-4-(methylamino)phenyl]butan-1-one |
InChI |
InChI=1S/C11H15NO2/c1-3-4-10(13)8-5-6-9(12-2)11(14)7-8/h5-7,12,14H,3-4H2,1-2H3 |
InChI Key |
SAUMSXJWDAYTLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)NC)O |
Origin of Product |
United States |
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